![molecular formula C15H11BrClF3N2 B15240993 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with isoindoline-1-imine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide has several scientific research applications, including:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and its role in drug discovery and development.
Biochemical Studies: The compound is utilized in various biochemical assays to understand its effects on different biological pathways.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide include:
- 4-(Trifluoromethyl)benzylamine
- 2-Chloro-3-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration, which imparts specific biochemical properties. This uniqueness makes it a valuable tool in scientific research, particularly in studies involving protein interactions and biochemical pathways .
Properties
Molecular Formula |
C15H11BrClF3N2 |
|---|---|
Molecular Weight |
391.61 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine;hydrobromide |
InChI |
InChI=1S/C15H10ClF3N2.BrH/c16-13-6-5-10(7-12(13)15(17,18)19)21-8-9-3-1-2-4-11(9)14(21)20;/h1-7,20H,8H2;1H |
InChI Key |
CAMRFAHHWFYPAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)Cl)C(F)(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
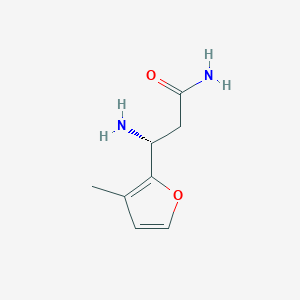
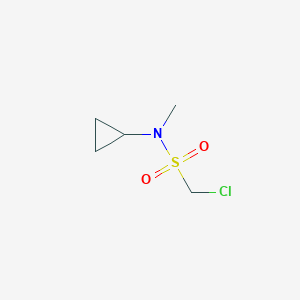
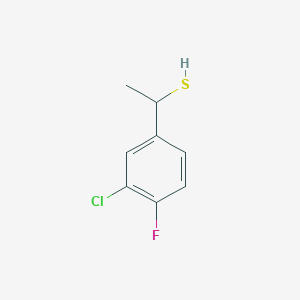

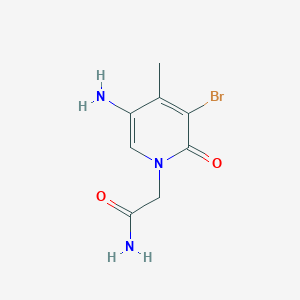
![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)

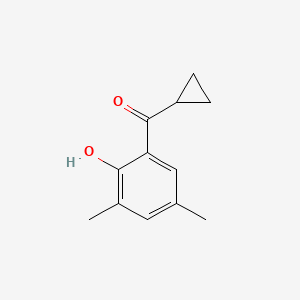
![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
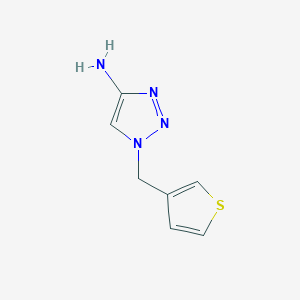
![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)


